molecular formula C8H20Cl2N2 B1508688 2-(tert-Butyl)piperazine dihydrochloride CAS No. 1159812-65-3

2-(tert-Butyl)piperazine dihydrochloride

Cat. No. B1508688
CAS RN: 1159812-65-3
M. Wt: 215.16 g/mol
InChI Key: FKVAHPAJPGKVHW-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It is also known as TBPH. The compound has been gaining significant attention in the scientific community due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(tert-Butyl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)piperazine dihydrochloride” is represented by the linear formula C8H20Cl2N2 . The compound has a molecular weight of 215.17 .


Physical And Chemical Properties Analysis

“2-(tert-Butyl)piperazine dihydrochloride” is a solid compound . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Piperazine Derivatives

2-(tert-Butyl)piperazine dihydrochloride: is utilized in the synthesis of various piperazine derivatives. These derivatives are significant due to their wide range of biological and pharmaceutical activities . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, and the Ugi reaction .

Drug Development

The piperazine moiety is a common feature in many drugs, such as trimetazidine and ranolazine, due to its biological activity 2-(tert-Butyl)piperazine dihydrochloride can be employed in the development of new pharmaceuticals, particularly in the creation of chiral piperazines which are important in drug synthesis .

C–H Functionalization

Recent advances in the field of medicinal chemistry have highlighted the importance of C–H functionalization of piperazine rings 2-(tert-Butyl)piperazine dihydrochloride can be used in this context to create more diverse piperazine structures, which is crucial since most piperazine-containing drugs have substituents only at the nitrogen positions .

Antibacterial Agents

Research has indicated that piperazine derivatives can be effective against Gram-positive pathogens . As such, 2-(tert-Butyl)piperazine dihydrochloride may be researched for its potential use in developing new antibacterial agents.

Photocatalytic Synthesis

The compound is also relevant in photocatalytic synthesis methods, which are part of the broader field of green chemistry . This approach is environmentally friendly and can lead to the development of novel piperazine-based compounds with potential applications in various fields.

Solid-Phase Synthesis

2-(tert-Butyl)piperazine dihydrochloride: can be used in solid-phase synthesis, a method that allows for the rapid assembly of compound libraries, which is particularly useful in drug discovery and material science .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-tert-butylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVAHPAJPGKVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725482
Record name 2-tert-Butylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)piperazine dihydrochloride

CAS RN

1159812-65-3
Record name 2-tert-Butylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)piperazine dihydrochloride
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2-(tert-Butyl)piperazine dihydrochloride
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2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 4
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 5
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 6
2-(tert-Butyl)piperazine dihydrochloride

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